molecular formula C9H8Br2O B14808117 1,3-Dibromo-2-cyclopropoxybenzene

1,3-Dibromo-2-cyclopropoxybenzene

Cat. No.: B14808117
M. Wt: 291.97 g/mol
InChI Key: FMZZQVRMVJQYNK-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-cyclopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at the 1- and 3-positions and a cyclopropoxy group (-O-cyclopropane) at the 2-position. The cyclopropoxy moiety introduces significant ring strain due to the 60° bond angles of the cyclopropane ring, which influences its electronic and steric properties. The bromine substituents act as strong electron-withdrawing groups, directing electrophilic substitution reactions to the meta positions relative to themselves .

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1,3-dibromo-2-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Br2O/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

FMZZQVRMVJQYNK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-cyclopropoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired dibromo compound.

Industrial Production Methods

Industrial production of 1,3-Dibromo-2-cyclopropoxybenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The use of environmentally friendly brominating agents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-cyclopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding debrominated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of debrominated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-2-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-cyclopropoxybenzene involves its interaction with molecular targets through its bromine atoms and cyclopropoxy group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy group can engage in nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,2-Dibromo-3-chloropropane (CAS 224-42-0)
  • Structure : A linear aliphatic trihalogenated compound with Br at positions 1 and 2 and Cl at position 3.
  • Key Differences :
    • Unlike the aromatic system in the target compound, 1,2-Dibromo-3-chloropropane lacks conjugation, making its halogen atoms more reactive toward nucleophilic substitution (SN2).
    • The absence of an oxygen-containing substituent (e.g., cyclopropoxy) reduces steric hindrance and electronic directing effects.
2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)
  • Structure : A benzene ring with isopropoxy (-O-iso-C3H7) at position 2 and isopropyl groups (-C3H7) at positions 1 and 3.
  • Key Differences :
    • The isopropoxy group lacks the ring strain of cyclopropoxy, resulting in lower reactivity in ring-opening reactions.
    • Isopropyl groups are electron-donating via hyperconjugation, contrasting with the electron-withdrawing bromines in the target compound.
1,2-Dichloroethane (CAS 192-65-4)
  • Structure : A simple dihalogenated alkane (Cl-CH2-CH2-Cl).
  • Key Differences: Non-aromatic and non-cyclic, leading to distinct reactivity in elimination (e.g., dehydrohalogenation) rather than electrophilic aromatic substitution.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Reactivity Notes
1,3-Dibromo-2-cyclopropoxybenzene ~290 (estimated) 250–300 (est.) 80–100 (est.) Bromines inert to SN2; cyclopropoxy prone to ring-opening under acidic conditions
1,2-Dibromo-3-chloropropane 217.3 196–198 - High SN2 reactivity due to aliphatic structure
2-Isopropoxy-1,3-diisopropylbenzene 248.3 280–285 30–35 Electron-rich aromatic system; stable under basic conditions
1,2-Dichloroethane 98.96 83.5 -35 Undergoes dehydrohalogenation to form vinyl chloride

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